Methyl 3,4,5-trimethoxybenzoate-d9

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H14O5 |

|---|---|

Molekulargewicht |

235.28 g/mol |

IUPAC-Name |

methyl 3,4,5-tris(trideuteriomethoxy)benzoate |

InChI |

InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3/i1D3,2D3,3D3 |

InChI-Schlüssel |

KACHFMOHOPLTNX-GQALSZNTSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OC |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,4,5-trimethoxybenzoate-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,4,5-trimethoxybenzoate-d9, a deuterated analog of Methyl 3,4,5-trimethoxybenzoate (B1228286). This document details its chemical structure, properties, synthesis, and potential applications, particularly in the realm of drug development and pharmacokinetic studies.

Chemical Identity and Properties

This compound is a stable isotope-labeled compound where nine hydrogen atoms in the three methoxy (B1213986) groups have been replaced with deuterium. This isotopic labeling makes it a valuable tool for various research applications, primarily as an internal standard in quantitative analysis and as a tracer in metabolic studies.

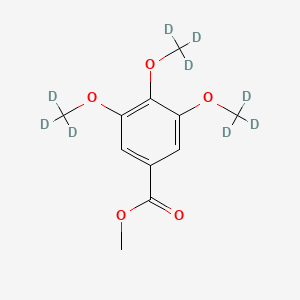

Chemical Structure

The chemical structure of this compound is illustrated below.

Physicochemical Properties

A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of Methyl 3,4,5-trimethoxybenzoate is presented in the table below for easy comparison.

| Property | This compound | Methyl 3,4,5-trimethoxybenzoate |

| CAS Number | 1182838-07-8[1] | 1916-07-0[1] |

| Molecular Formula | C₁₁H₅D₉O₅[1] | C₁₁H₁₄O₅[2] |

| Molecular Weight | 235.28 g/mol [3][4] | 226.23 g/mol [2] |

| Appearance | White to off-white solid | White crystalline solid |

| Melting Point | 81-85 °C (unlabeled)[5] | 81-85 °C[5] |

| Boiling Point | 274-275 °C (unlabeled)[5] | 274-275 °C[5] |

| SMILES | COC(=O)c1cc(OC([2H])([2H])[2H])c(OC([2H])([2H])[2H])c(OC([2H])([2H])[2H])c1 | COC(=O)c1cc(OC)c(OC)c(OC)c1[2] |

| InChI | InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3/i1D3,2D3,3D3[1] | InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3[2] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the methylation of methyl gallate using a deuterated methylating agent. This method is an adaptation of known procedures for the synthesis of the non-deuterated analog.[6]

Materials:

-

Methyl gallate

-

Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of methyl gallate (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (4 equivalents).

-

Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add deuterated methyl iodide (or deuterated dimethyl sulfate) (3.5 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Page loading... [guidechem.com]

Synthesis of Methyl 3,4,5-trimethoxybenzoate-d9 from Gallic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to obtain Methyl 3,4,5-trimethoxybenzoate-d9, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of its non-labeled counterpart. The synthesis commences with the readily available starting material, gallic acid, and proceeds through a two-step sequence involving esterification followed by deuterated methylation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Methyl 3,4,5-trimethoxybenzoate (B1228286) is a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial agent Trimethoprim.[1][2] Its deuterated isotopologue, this compound, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies, enabling precise quantification of the active compound in biological matrices. The "-d9" designation indicates that the nine hydrogen atoms on the three methoxy (B1213986) groups are replaced with deuterium (B1214612). This guide details a reliable and reproducible synthetic pathway from gallic acid to this important labeled compound.

Synthetic Strategy

The synthesis of this compound from gallic acid is most effectively achieved through a two-step process:

-

Fischer Esterification: Gallic acid is first esterified with methanol (B129727) in the presence of an acid catalyst to yield methyl gallate.

-

Deuterated Williamson Ether Synthesis: The phenolic hydroxyl groups of methyl gallate are then O-methylated using a deuterated methylating agent, such as Iodomethane-d3 (CD₃I), to introduce the nine deuterium atoms.

This approach allows for the efficient and specific introduction of the deuterium labels at the final stage of the synthesis.

Experimental Protocols

Step 1: Synthesis of Methyl Gallate

This procedure follows a standard Fischer esterification protocol.

Materials:

-

Gallic acid (anhydrous)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a solution of gallic acid (e.g., 200 g) in methanol (600 ml) in a round-bottom flask, slowly add concentrated sulfuric acid (20 ml) with stirring.[1]

-

Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Pour the concentrated residue into cold water (1.2 L) and allow it to stand, which will cause the product to precipitate.[1]

-

Filter the white precipitate using a Büchner funnel and wash thoroughly with cold water to remove any remaining acid.

-

Neutralize the product by washing with a saturated sodium bicarbonate solution, followed by a final wash with cold water.

-

Dry the resulting white solid, methyl gallate, under vacuum.

Step 2: Synthesis of this compound

This step involves the O-methylation of the phenolic hydroxyl groups of methyl gallate using a deuterated methylating agent.

Materials:

-

Methyl gallate

-

Iodomethane-d3 (CD₃I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone (B3395972) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend methyl gallate and anhydrous potassium carbonate in anhydrous acetone or DMF.

-

Add Iodomethane-d3 (a molar excess is typically used for each hydroxyl group) to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with fresh solvent (acetone or DMF).

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reagents and Conditions for the Synthesis of Methyl Gallate

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| Gallic Acid | 170.12 | 200 g | 1.176 | Starting Material |

| Methanol | 32.04 | 600 ml | - | Reagent/Solvent |

| Sulfuric Acid | 98.08 | 20 ml | - | Catalyst |

| Reaction Condition | Value | |||

| Temperature | Reflux | |||

| Reaction Time | 6-8 hours | |||

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| Methyl Gallate | 184.15 | 216.5 | 178 | 82%[1] |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| Methyl Gallate | 184.15 | (Based on previous step) | Starting Material | |

| Iodomethane-d3 (CD₃I) | 144.96 | (Molar excess per -OH) | Deuterated Methylating Agent | |

| Potassium Carbonate | 138.21 | (Molar excess) | Base | |

| Acetone/DMF | - | Sufficient volume | - | Solvent |

| Reaction Condition | Value | |||

| Temperature | Reflux | |||

| Reaction Time | Varies (monitor by TLC) | |||

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| This compound | 235.28 | (Calculated from starting material) | (To be determined) | (To be determined) |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from gallic acid.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from gallic acid. The described two-step protocol, involving Fischer esterification followed by deuterated O-methylation, is a reliable method for obtaining this important labeled compound. The provided experimental details and quantitative data tables should enable researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry to successfully synthesize this valuable internal standard for their research needs. Careful monitoring of the reaction progress and appropriate purification techniques are essential for achieving high purity of the final product.

References

A Technical Guide to Methyl 3,4,5-trimethoxybenzoate and its Deuterated Analog for Researchers and Drug Development Professionals

An In-depth Comparison of Methyl 3,4,5-trimethoxybenzoate (B1228286) and Methyl 3,4,5-trimethoxybenzoate-d9

This technical guide provides a comprehensive overview of Methyl 3,4,5-trimethoxybenzoate and its deuterated counterpart, this compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their physicochemical properties, synthesis, and applications, with a focus on the utility of the deuterated form in quantitative analysis.

Introduction

Methyl 3,4,5-trimethoxybenzoate is a naturally occurring compound and a key intermediate in the synthesis of various pharmaceuticals.[1] Its deuterated analog, this compound, in which the nine hydrogen atoms of the three methoxy (B1213986) groups are replaced by deuterium, serves as an invaluable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification.[2] The near-identical chemical properties of the labeled and unlabeled compounds, coupled with their distinct mass-to-charge ratios, allow for highly accurate and precise measurements in complex biological matrices.[3]

Physicochemical and Spectroscopic Properties

The primary physical properties of both the unlabeled and deuterated Methyl 3,4,5-trimethoxybenzoate are summarized in the table below. The key difference lies in their molecular weights, a direct result of the isotopic substitution.

| Property | Methyl 3,4,5-trimethoxybenzoate | This compound |

| Molecular Formula | C₁₁H₁₄O₅ | C₁₁H₅D₉O₅ |

| Molecular Weight | 226.23 g/mol | 235.28 g/mol [4] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 82-84 °C | - |

| Boiling Point | 274-275 °C | - |

| CAS Number | 1916-07-0 | 1182838-07-8[4] |

Spectroscopic Data Comparison

The following tables provide a comparative summary of the expected and reported spectroscopic data for both compounds.

Table 2.1: ¹H NMR Spectral Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Methyl 3,4,5-trimethoxybenzoate | ~7.25 | s | 2H | Ar-H |

| ~3.89 | s | 3H | -COOCH ₃ | |

| ~3.87 | s | 6H | Ar-(OCH ₃)₂ | |

| This compound | ~7.25 | s | 2H | Ar-H |

| ~3.89 | s | 3H | -COOCH ₃ | |

| - | - | - | Ar-(OCD ₃)₂ |

Note: In the ¹H NMR spectrum of the d9 compound, the signal corresponding to the methoxy protons at ~3.87 ppm would be absent due to the substitution of hydrogen with deuterium.

Table 2.2: ¹³C NMR Spectral Data

| Compound | Chemical Shift (δ) ppm | Assignment |

| Methyl 3,4,5-trimethoxybenzoate | ~166.7 | C =O |

| ~153.3 | C -OCH₃ (para) | |

| ~142.4 | C -OCH₃ (meta) | |

| ~124.9 | C -COOCH₃ | |

| ~106.6 | Ar-C H | |

| ~60.9 | Ar-OC H₃ (para) | |

| ~56.2 | Ar-OC H₃ (meta) | |

| ~52.2 | -COOC H₃ | |

| This compound | ~166.7 | C =O |

| ~153.3 | C -OCD₃ (para) | |

| ~142.4 | C -OCD₃ (meta) | |

| ~124.9 | C -COOCH₃ | |

| ~106.6 | Ar-C H | |

| (Expected multiplet) | Ar-OC D₃ (para) | |

| (Expected multiplet) | Ar-OC D₃ (meta) | |

| ~52.2 | -COOC H₃ |

Note: In the ¹³C NMR spectrum of the d9 compound, the signals for the deuterated methoxy carbons would appear as multiplets due to C-D coupling.

Table 2.3: Mass Spectrometry Data

| Compound | Molecular Ion (M⁺) [m/z] | Key Fragmentation Ions [m/z] |

| Methyl 3,4,5-trimethoxybenzoate | 226 | 211, 195, 183, 168 |

| This compound | 235 | 217, 200, 186, 171 |

Note: The mass spectrum of the d9 compound will show a molecular ion peak at m/z 235, which is 9 mass units higher than the unlabeled compound. The fragmentation pattern is expected to be similar, with corresponding shifts in the m/z values of the fragments containing the deuterated methoxy groups.

Table 2.4: FTIR Spectral Data

| Compound | Wavenumber (cm⁻¹) | Assignment |

| Methyl 3,4,5-trimethoxybenzoate | ~2950-3000 | C-H stretch (aromatic and aliphatic) |

| ~1720 | C=O stretch (ester) | |

| ~1590, 1500 | C=C stretch (aromatic) | |

| ~1250 | C-O stretch (ester and ether) | |

| This compound | ~2950-3000 | C-H stretch (aromatic and methyl ester) |

| ~2200-2250 | C-D stretch | |

| ~1720 | C=O stretch (ester) | |

| ~1590, 1500 | C=C stretch (aromatic) | |

| ~1250 | C-O stretch (ester and ether) |

Note: The most significant difference in the FTIR spectrum of the d9 compound will be the appearance of C-D stretching vibrations in the region of 2200-2250 cm⁻¹ and the disappearance of the C-H stretching vibrations corresponding to the methoxy groups.

Experimental Protocols

Synthesis of Methyl 3,4,5-trimethoxybenzoate

A common method for the synthesis of Methyl 3,4,5-trimethoxybenzoate is the esterification of 3,4,5-trimethoxybenzoic acid, which can be derived from gallic acid.

Materials:

-

Gallic acid

-

Dimethyl sulfate (B86663) or methyl iodide

-

A suitable base (e.g., potassium carbonate, sodium hydroxide)

-

Concentrated sulfuric acid (for the two-step method)

-

Anhydrous sodium sulfate

-

Organic solvents (e.g., acetone (B3395972), ethyl acetate)

Two-Step Protocol:

-

Methylation of Gallic Acid: Gallic acid is reacted with a methylating agent like dimethyl sulfate in the presence of a base to methylate the hydroxyl groups, yielding 3,4,5-trimethoxybenzoic acid.

-

Esterification: The resulting 3,4,5-trimethoxybenzoic acid is then esterified by refluxing with methanol and a catalytic amount of concentrated sulfuric acid.

-

Work-up and Purification: The reaction mixture is neutralized, extracted with an organic solvent, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

Synthesis of this compound

The synthesis of the deuterated analog involves the use of a deuterated methylating agent.

Materials:

-

Gallic acid or Methyl gallate

-

Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)

-

A suitable base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., acetone or DMF)

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve gallic acid or methyl gallate and a base (e.g., potassium carbonate) in an anhydrous solvent.

-

Addition of Deuterated Methylating Agent: Add the deuterated methylating agent (e.g., CD₃I) dropwise to the reaction mixture at room temperature.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Use of this compound as an Internal Standard in Mass Spectrometry

This protocol outlines the general steps for using the deuterated compound as an internal standard for the quantification of the unlabeled analyte in a biological sample.[3][5]

Materials:

-

Biological sample (e.g., plasma, urine)

-

Methyl 3,4,5-trimethoxybenzoate (analyte)

-

This compound (internal standard) stock solution of known concentration

-

Solvents for extraction and mobile phase (e.g., acetonitrile (B52724), methanol, water with formic acid)

-

LC-MS/MS system

Protocol:

-

Sample Preparation: To a known volume of the biological sample, add a precise volume of the this compound internal standard stock solution.

-

Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering matrix components. For example, add acetonitrile to precipitate proteins, vortex, and centrifuge.

-

Analysis: Inject the supernatant or the reconstituted extract into the LC-MS/MS system.

-

Data Acquisition: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard in Selected Reaction Monitoring (SRM) mode.

-

Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations. Determine the concentration of the analyte in the unknown sample from the calibration curve.

Biological Activity and Relevant Signaling Pathways

Recent studies have indicated that Methyl 3,4,5-trimethoxybenzoate exhibits potential biological activities, including antimelanogenic and antioxidant effects.

Antimelanogenic Activity and the Melanogenesis Signaling Pathway

Methyl 3,4,5-trimethoxybenzoate has been shown to inhibit melanin (B1238610) synthesis. This process, known as melanogenesis, is regulated by a complex signaling cascade. A simplified representation of the core melanogenesis signaling pathway is provided below.

Caption: Core Melanogenesis Signaling Pathway and the inhibitory action of Methyl 3,4,5-trimethoxybenzoate.

Experimental Protocol: Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the enzyme tyrosinase, a key regulator of melanin production.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate (B84403) buffer (pH 6.8)

-

Test compound (Methyl 3,4,5-trimethoxybenzoate)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation: Prepare solutions of tyrosinase, L-DOPA, and the test compound in phosphate buffer.

-

Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the tyrosinase solution. Incubate for a short period at room temperature.

-

Initiation of Reaction: Add the L-DOPA solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

-

Calculation: The rate of dopachrome (B613829) formation is determined from the linear portion of the absorbance versus time curve. The percentage of tyrosinase inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Antioxidant Activity

The antioxidant potential of Methyl 3,4,5-trimethoxybenzoate can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH solution in methanol

-

Test compound (Methyl 3,4,5-trimethoxybenzoate)

-

Methanol

-

96-well microplate

-

Microplate reader

Protocol:

-

Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical quantitative analysis experiment.

Caption: Logical workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound is an essential tool for researchers and drug development professionals requiring accurate and precise quantification of its unlabeled analog. This guide has provided a detailed comparison of the two compounds, including their physicochemical and spectroscopic properties, along with practical experimental protocols for their synthesis and application. The use of such deuterated internal standards is crucial for robust bioanalytical method development and validation, ensuring data integrity in preclinical and clinical studies. Furthermore, the exploration of the biological activities of Methyl 3,4,5-trimethoxybenzoate opens avenues for its potential therapeutic applications.

References

"Methyl 3,4,5-trimethoxybenzoate-d9" stability and storage conditions.

An In-depth Technical Guide to the Stability and Storage of Methyl 3,4,5-trimethoxybenzoate-d9

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of isotopically labeled compounds is paramount to ensure experimental integrity and the quality of research outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a deuterated analog of Methyl 3,4,5-trimethoxybenzoate (B1228286).

Introduction

This compound is the deuterium-labeled version of Methyl 3,4,5-trimethoxybenzoate. The replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, can alter the metabolic fate of the molecule due to the kinetic isotope effect. This often leads to a slower rate of metabolism and can be advantageous in pharmaceutical research.[1][2] The parent compound, Methyl 3,4,5-trimethoxybenzoate, is primarily used as a synthetic intermediate in the production of pharmaceuticals like Trimethoprim.[3] Given that stable isotopes generally do not alter the fundamental chemical properties of a molecule, the stability and storage guidelines for the deuterated and non-deuterated forms are expected to be similar.[4]

Chemical Stability and Incompatibilities

Methyl 3,4,5-trimethoxybenzoate is a chemically stable solid under standard ambient conditions (room temperature).[5] However, it is incompatible with strong oxidizing agents.[5][6] Contact with such agents should be avoided to prevent degradation.

Hazardous Decomposition

In the event of a fire or extreme heat, hazardous decomposition products may be formed, including carbon monoxide and carbon dioxide.[5][6]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on available data for the non-deuterated analog and general guidelines for deuterated compounds.

| Condition | Recommendation | Rationale |

| General Storage | Store in a cool, dry place in a tightly closed container.[6][7] | Minimizes exposure to moisture and atmospheric contaminants. |

| Temperature (Solid) | Room temperature for general use.[3][5] For long-term storage, -20°C or colder in a desiccator is recommended for deuterated solids.[8] | Lower temperatures slow down potential degradation processes. A desiccator prevents moisture accumulation.[8] |

| Temperature (Solution) | For stock solutions: -20°C for up to 1 month, or -80°C for up to 6 months.[3] For deuterated compound solutions in general, 2-8°C or -20°C is recommended.[8] | Reduced temperatures enhance the stability of the compound in solution. |

| Light | Protect from light, especially for solutions.[8] | To prevent potential photodegradation. |

| Inert Atmosphere | While not always specified, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial for long-term stability. | Prevents oxidation. |

Experimental Protocols

General Stability Testing Protocol (Forced Degradation Study)

This protocol outlines a general approach to investigate the stability of a substance under various stress conditions.

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Materials:

-

This compound

-

High-purity water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Aprotic solvents (e.g., acetonitrile, methanol)

-

Calibrated analytical balance

-

pH meter

-

HPLC system with a suitable detector (e.g., UV, MS)

-

Photostability chamber

-

Temperature and humidity-controlled oven

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable aprotic solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Incubate the sample solution with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Incubate the sample solution with NaOH (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. An MS detector can aid in the identification of degradation products.

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound at each time point.

-

Identify and quantify major degradation products.

-

Determine the degradation kinetics under each stress condition.

-

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Deuterated Compounds [simsonpharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. moravek.com [moravek.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. lobachemie.com [lobachemie.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Methyl 3,4,5-trimethoxybenzoate-d9: Supplier and Availability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,4,5-trimethoxybenzoate-d9, a deuterated derivative of a key synthetic intermediate for the antibacterial agent Trimethoprim (B1683648). This document details its suppliers, availability, and primary applications in biomedical and pharmaceutical research, with a focus on its role as a stable isotope-labeled internal standard in bioanalytical studies.

Introduction to this compound

This compound is a stable isotope-labeled analog of Methyl 3,4,5-trimethoxybenzoate. The replacement of nine hydrogen atoms with deuterium (B1214612) atoms in the methoxy (B1213986) groups results in a molecule with a higher mass but nearly identical chemical properties to its unlabeled counterpart. This characteristic makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its primary application lies in its use as a starting material for the synthesis of deuterated Trimethoprim, which serves as an internal standard in pharmacokinetic and drug metabolism studies. The use of a deuterated internal standard is considered the gold standard in bioanalysis as it corrects for variability in sample preparation and instrument response, leading to highly accurate and precise quantification of the target analyte.[1][2][3]

Supplier and Availability

This compound is available from several specialized chemical suppliers that offer isotopically labeled compounds for research purposes. The availability and pricing can vary, so it is advisable to contact the suppliers directly for the most current information.

| Supplier | Product Number | Available Quantities | Isotopic Purity | Chemical Purity |

| C/D/N Isotopes Inc. | D-6178 | 0.5 g, 1 g | 99 atom % D | - |

| LGC Standards | TRC-M331061-10MG | 10 mg | - | - |

| Toronto Research Chemicals | M331061 | 1 mg, 5 mg, 10 mg | 99 atom % D | - |

| Santa Cruz Biotechnology | sc-212933 | 10 mg, 25 mg | - | - |

Note: This information is subject to change. Please verify with the supplier for the most up-to-date details.

Application in the Synthesis of Deuterated Trimethoprim

A plausible synthetic workflow starting from this compound is outlined below.

Caption: Plausible synthetic route for Trimethoprim-d9.

Role in Bioanalytical Methods for Trimethoprim Quantification

Trimethoprim is an antibiotic that inhibits dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[4] Accurate measurement of Trimethoprim concentrations in biological matrices like plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Trimethoprim-d9, is critical for the accuracy and precision of these assays.[4]

Experimental Protocol: Quantification of Trimethoprim in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

The following is a representative protocol adapted from published methods for the analysis of Trimethoprim in human plasma.[4][5][6]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol (B129727) containing the internal standard (Trimethoprim-d9) at a fixed concentration (e.g., 100 ng/mL).[4]

-

Vortex the mixture for 1 minute to precipitate plasma proteins.[4]

-

Centrifuge the sample at 13,000 rpm for 5 minutes.[4]

-

Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[4]

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient to separate Trimethoprim and its internal standard from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Trimethoprim: Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 230.1.

-

Trimethoprim-d9 (Internal Standard): Precursor ion (Q1) m/z 300.2 → Product ion (Q3) m/z 230.1.

-

-

Instrument Settings: Optimized for maximum sensitivity and specificity (e.g., collision energy, declustering potential).

-

3. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (Trimethoprim) to the internal standard (Trimethoprim-d9).

-

A calibration curve is constructed by plotting the peak area ratios of known concentrations of Trimethoprim standards against their respective concentrations.

-

The concentration of Trimethoprim in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The overall workflow for a typical pharmacokinetic study involving the analysis of Trimethoprim is depicted below.

Caption: General workflow for a pharmacokinetic study.

Trimethoprim's Mechanism of Action: Inhibition of the Folate Synthesis Pathway

Trimethoprim exerts its antibacterial effect by targeting the bacterial folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Specifically, Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[4]

Caption: Inhibition of bacterial dihydrofolate reductase by Trimethoprim.

Conclusion

This compound is a critical research tool for scientists and drug development professionals engaged in the study of the antibiotic Trimethoprim. Its primary role as a precursor for the synthesis of a deuterated internal standard enables the development of highly accurate and reliable bioanalytical methods. This technical guide provides a foundational understanding of its suppliers, applications, and the experimental context in which it is utilized, empowering researchers to design and execute robust pharmacokinetic and metabolic studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety of Methyl 3,4,5-trimethoxybenzoate-d9

Disclaimer: This safety data sheet (SDS) is based on information available for the non-deuterated analogue, Methyl 3,4,5-trimethoxybenzoate (B1228286). The safety and toxicological properties of the deuterated compound have not been fully investigated. It is recommended to handle this compound with the same precautions as its non-deuterated counterpart.

Introduction

Methyl 3,4,5-trimethoxybenzoate-d9 is the deuterated form of Methyl 3,4,5-trimethoxybenzoate, a compound synthesized from gallic acid.[1] The non-deuterated form is primarily used in the production of Trimethoprim (TMP) and as a sulfa synergistic intermediate.[1][2] The introduction of deuterium (B1214612) atoms can potentially alter the pharmacokinetic and metabolic profiles of the drug.[1] This guide provides a comprehensive overview of the safety, handling, and toxicological data available for this compound, primarily based on its non-deuterated form, to assist researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of Methyl 3,4,5-trimethoxybenzoate and its deuterated form are presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₅D₉O₅ | [1] |

| Molecular Weight | 235.281 g/mol | [1] |

| Appearance | Off-white to light yellow solid powder | [3][4] |

| Melting Point | 82 - 84 °C | [5][6] |

| Boiling Point | 274.5 ± 0.0 °C at 760 mmHg | [1][6] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 115.2 ± 18.2 °C | [1][7] |

| Water Solubility | 2290 mg/L @ 25 °C (estimated) | [7] |

| LogP | 1.74 | [1] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1] |

Toxicological Information

Detailed toxicological studies for this compound are not available. The information below is for the non-deuterated form.

| Endpoint | Result | Source |

| Acute Toxicity | Not classified | [5] |

| Skin Corrosion/Irritation | Causes skin irritation | [3][8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [3][8] |

| Respiratory or Skin Sensitisation | No data available | [5] |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [3] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |

| Aspiration Hazard | No data available |

Experimental Protocols: Handling and Safety

Personal Protective Equipment (PPE)

Proper PPE is essential when handling this compound.

Safe Handling Procedures

Follow these procedures to minimize exposure risk.

References

- 1. This compound | CAS#:1182838-07-8 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. lobachemie.com [lobachemie.com]

- 6. Methyl 3,4,5-trimethoxybenzoate 98 1916-07-0 [sigmaaldrich.com]

- 7. methyl 3,4,5-trimethoxybenzoate, 1916-07-0 [thegoodscentscompany.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on the Biological Activity of Methyl 3,4,5-trimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4,5-trimethoxybenzoate (B1228286) (MTB), a derivative of gallic acid, is a versatile organic compound with a growing body of research highlighting its significant biological activities. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the antimicrobial synergist Trimethoprim and the anxiolytic drug Trimetazidine. This technical guide provides a comprehensive overview of the known biological activities of MTB, focusing on its antiproliferative, antimelanogenic, antioxidant, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Antiproliferative and Cytotoxic Activity

Methyl 3,4,5-trimethoxybenzoate has demonstrated notable antiproliferative activity against various cancer cell lines. This activity is attributed to its interaction with cellular membranes, leading to the disruption of cancer cell proliferation. While specific IC50 values for MTB against a wide panel of cancer cell lines are still being comprehensively determined, studies on structurally related compounds containing the 3,4,5-trimethoxybenzoyl moiety have shown potent anticancer effects, with IC50 values ranging from the nanomolar to the low micromolar concentrations. For instance, chalcones bearing a 3,4,5-trimethoxylated ring have exhibited excellent activity against selected cancer cell lines, with IC50 values less than 50 nM.

Table 1: Antiproliferative Activity of Compounds with a 3,4,5-Trimethoxybenzoyl Moiety

| Compound Class | Cell Line(s) | IC50 Value | Reference |

| Chalcones | Various | < 50 nM | [1] |

| Benzofurans | L1210, FM3A, Molt/4, CEM, HeLa | 16–24 nM | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Cancer cell lines (e.g., HeLa, MCF-7, A549, PC3)

-

Complete cell culture medium

-

Methyl 3,4,5-trimethoxybenzoate (dissolved in a suitable solvent like DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of MTB and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent only).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Workflow for MTT Assay

Antimelanogenic and Antioxidant Activities

Methyl 3,4,5-trimethoxybenzoate and its derivatives have been shown to possess significant antimelanogenic and antioxidant properties.

Inhibition of Melanin (B1238610) Synthesis

Studies on B16F10 melanoma cells have demonstrated that MTB can decrease melanin production induced by α-melanocyte-stimulating hormone (α-MSH)[3]. This effect is attributed to the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway[3].

Table 2: Antimelanogenic and Tyrosinase Inhibitory Activity

| Activity | Cell Line/Enzyme | Method | Result | Reference |

| Melanin Inhibition | α-MSH-stimulated B16F10 cells | Melanin Content Assay | Decreased melanin production | [3] |

| Tyrosinase Inhibition | Mushroom Tyrosinase | Spectrophotometric Assay | Dose-dependent inhibition | [3] |

Experimental Protocol: Melanin Content Assay

Materials:

-

B16F10 melanoma cells

-

α-Melanocyte-stimulating hormone (α-MSH)

-

Methyl 3,4,5-trimethoxybenzoate

-

1 N NaOH

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 6-well plate and incubate for 24 hours.

-

Treat the cells with MTB in the presence of α-MSH (100 nM) for 72 hours.

-

Wash the cells with PBS and lyse them with 1 N NaOH.

-

Measure the absorbance of the lysate at 405 nm.

-

Quantify the melanin content by comparing the absorbance to a standard curve of synthetic melanin.

Signaling Pathway of Melanogenesis Inhibition

Antioxidant Activity

MTB exhibits considerable antioxidant activity, which is approximately two-fold higher than that of arbutin, a well-known antioxidant and depigmenting agent[3]. This activity is primarily due to its ability to scavenge free radicals.

Table 3: Antioxidant Activity

| Assay | Radical | Result | Reference |

| DPPH Scavenging | DPPH• | ~2-fold higher activity than arbutin | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methyl 3,4,5-trimethoxybenzoate

-

Methanol

-

Microplate reader

Procedure:

-

Prepare different concentrations of MTB in methanol.

-

In a 96-well plate, mix 100 µL of each MTB concentration with 100 µL of DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of MTB are emerging, a closely related compound, methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC), has been shown to exert potent anti-inflammatory effects. MTC, at concentrations of 5-20 µM, significantly suppresses the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[4]. This effect is mediated through the inhibition of the NF-κB signaling pathway[4]. Given the structural similarity, it is highly probable that MTB possesses comparable anti-inflammatory activities.

Table 4: Anti-inflammatory Activity of a Structurally Related Compound (MTC)

| Mediator | Cell Line | IC50/Effective Concentration | Reference |

| NO, TNF-α, IL-6 | LPS-stimulated RAW 264.7 | 5-20 µM | [4] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Methyl 3,4,5-trimethoxybenzoate

-

Griess reagent

-

Cell culture medium

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of MTB for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of nitrite (B80452), a stable product of NO, using a sodium nitrite standard curve.

Proposed Anti-inflammatory Signaling Pathway

Antimicrobial Activity

Derivatives of 3,4,5-trimethoxybenzohydrazide, which can be synthesized from methyl 3,4,5-trimethoxybenzoate, have demonstrated antibacterial and antifungal activities. This suggests that MTB itself or its simple derivatives could be valuable leads for the development of new antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

-

Mueller-Hinton broth (MHB)

-

Methyl 3,4,5-trimethoxybenzoate

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of MTB in MHB in a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Broth Microdilution Assay

Conclusion

Methyl 3,4,5-trimethoxybenzoate is a promising bioactive molecule with a diverse range of pharmacological activities. Its demonstrated antiproliferative, antimelanogenic, antioxidant, and potential anti-inflammatory and antimicrobial properties make it a compound of significant interest for further investigation in the fields of drug discovery and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to explore and expand upon the therapeutic potential of this versatile compound. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive profile of its efficacy and safety.

References

- 1. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 4. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium-Labeled Methyl 3,4,5-Trimethoxybenzoate: A Technical Guide for Advanced Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of deuterium-labeled methyl 3,4,5-trimethoxybenzoate (B1228286), a critical tool in modern pharmaceutical research and development. While this isotopically labeled compound is not extensively documented in publicly available literature, its utility can be inferred from the well-established applications of its non-labeled counterpart and the general principles of deuterium (B1214612) labeling in drug discovery. This guide will explore its primary roles as an internal standard in bioanalytical assays and as a tracer in metabolic studies, with a focus on the pharmacokinetic analysis of drugs derived from it, such as the antibacterial agent trimethoprim (B1683648) and the gastrointestinal drug trimebutine.

Core Applications in Drug Development

Deuterium-labeled methyl 3,4,5-trimethoxybenzoate serves as a valuable tool in several key areas of pharmaceutical research, primarily leveraging the analytical advantages of isotopic labeling.

Internal Standard for Quantitative Bioanalysis

The most direct and widespread application of deuterium-labeled methyl 3,4,5-trimethoxybenzoate is as an internal standard for the quantification of its non-labeled analog or its downstream metabolites and derived active pharmaceutical ingredients (APIs) in biological matrices. In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving high accuracy and precision.

The key advantages of using a deuterated internal standard include:

-

Similar Physicochemical Properties: The deuterated and non-deuterated forms exhibit nearly identical chemical and physical properties, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of these variations.

-

Improved Precision and Accuracy: By normalizing the analyte's response to that of the internal standard, variability introduced during sample handling and analysis is minimized, leading to more reliable and reproducible results.

Mechanistic and Metabolic Studies

Deuterium-labeled compounds are instrumental in elucidating the metabolic pathways of drugs. By administering the labeled compound, researchers can track its biotransformation and identify its metabolites using mass spectrometry. The distinct mass shift introduced by the deuterium atoms allows for the unambiguous identification of drug-related material from endogenous compounds in the biological matrix.

For drugs synthesized from methyl 3,4,5-trimethoxybenzoate, such as trimebutine, a deuterated version of the parent molecule can be used to study its extensive first-pass metabolism in the liver. This includes processes like N-demethylation and hydrolysis of the ester bond.

Experimental Protocols

This section provides detailed, representative methodologies for the synthesis of deuterium-labeled methyl 3,4,5-trimethoxybenzoate and its application in a pharmacokinetic study of trimethoprim.

Synthesis of Deuterium-Labeled Methyl 3,4,5-Trimethoxybenzoate (Hypothetical Protocol)

Objective: To synthesize methyl 3,4,5-tri(methoxy-d3)benzoate.

Materials:

-

Gallic acid

-

Deuterated dimethyl sulfate (B86663) ((CD3)2SO4)

-

Potassium carbonate (K2CO3)

-

Acetone

-

Methanol-d4 (CD3OD)

-

Concentrated sulfuric acid (H2SO4)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Methylation of Gallic Acid: In a round-bottom flask, dissolve gallic acid in acetone. Add an excess of potassium carbonate as a base. To this suspension, add deuterated dimethyl sulfate dropwise with stirring. The reaction mixture is then refluxed for several hours to ensure complete methylation of the hydroxyl groups.

-

Reaction Quenching and Extraction: After cooling, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 3,4,5-tri(methoxy-d3)benzoic acid.

-

Esterification: The deuterated benzoic acid derivative is then esterified. It is dissolved in deuterated methanol (B129727) (methanol-d4), and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours.

-

Work-up and Purification: The reaction mixture is cooled and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure methyl 3,4,5-tri(methoxy-d3)benzoate.

Pharmacokinetic Study of Trimethoprim in Human Plasma using a Deuterated Internal Standard

This protocol describes a bioanalytical method for the quantification of trimethoprim in human plasma using a deuterated analog of a related compound as an internal standard. For the purpose of this guide, we will adapt a method and assume the use of a deuterated internal standard derived from methyl 3,4,5-trimethoxybenzoate.

Objective: To determine the concentration-time profile of trimethoprim in human plasma following oral administration.

Materials:

-

Human plasma samples

-

Trimethoprim analytical standard

-

Deuterium-labeled methyl 3,4,5-trimethoxybenzoate (as internal standard, IS)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Water (HPLC grade)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution: A suitable gradient to separate trimethoprim from endogenous plasma components.

-

Flow rate: 0.4 mL/min.

-

Injection volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM transitions:

-

Trimethoprim: Q1/Q3 (e.g., 291.1 -> 230.1)

-

Deuterated IS: Q1/Q3 (e.g., 236.1 -> 185.1 - hypothetical for a deuterated analog of a related compound)

-

-

-

Data Presentation

Quantitative data from pharmacokinetic studies are typically summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of Trimethoprim in Human Plasma

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 1500 ± 250 |

| Tmax | h | 2.0 ± 0.5 |

| AUC(0-t) | ng·h/mL | 12000 ± 2000 |

| AUC(0-∞) | ng·h/mL | 13500 ± 2200 |

| t1/2 | h | 10.5 ± 1.5 |

| CL/F | L/h | 12.3 ± 2.1 |

| Vd/F | L | 175 ± 30 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Representative MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Trimethoprim | 291.1 | 230.1 | 25 |

| Trimethoprim | 291.1 | 261.1 | 15 |

| Deuterated IS (Hypothetical) | 236.1 | 185.1 | 20 |

Mandatory Visualizations

Diagrams are essential for illustrating complex biological and experimental processes.

Methodological & Application

Application Notes and Protocols for the Use of Methyl 3,4,5-trimethoxybenzoate-d9 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of a suitable internal standard (IS) is paramount for achieving accurate, precise, and reproducible results.[1][2] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability.[3][4] Deuterated stable isotope-labeled (SIL) internal standards are widely considered the gold standard for quantitative mass spectrometry due to their close physicochemical similarity to the analyte.[1][2][3][4][5]

This document provides detailed application notes and protocols for the use of Methyl 3,4,5-trimethoxybenzoate-d9 as an internal standard. Methyl 3,4,5-trimethoxybenzoate (B1228286) is a key intermediate in the synthesis of the antibacterial drug Trimethoprim (B1683648) (TMP).[6][7] Consequently, its deuterated analog, this compound, serves as an excellent and cost-effective internal standard for the bioanalytical quantification of Trimethoprim and structurally related compounds. Its utility is particularly pronounced in pharmacokinetic, toxicokinetic, and drug metabolism studies where robust and reliable data are essential.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁H₅D₉O₅ | [6] |

| Molecular Weight | 235.28 g/mol | [6] |

| CAS Number | 1182838-07-8 | [6] |

| Appearance | Solid | N/A |

| Boiling Point | 274.5 °C at 760 mmHg | [6] |

| Flash Point | 115.2 °C | [6] |

| LogP | 1.74 | [6] |

Application: Quantification of Trimethoprim in Human Plasma

This section outlines a detailed protocol for the quantification of Trimethoprim in human plasma using this compound as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis.

Experimental Workflow

Caption: Bioanalytical workflow for the quantification of Trimethoprim using an internal standard.

Materials and Reagents

-

Trimethoprim (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

Stock and Working Solutions

-

Trimethoprim Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Trimethoprim in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Trimethoprim stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).

Sample Preparation Protocol (Protein Precipitation)

-

Aliquot 100 µL of plasma samples, calibration standards, or QC samples into microcentrifuge tubes.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes.

-

(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to mix and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Trimethoprim | 291.1 | 230.1 | 25 |

| This compound (IS) | 236.1 | 199.1 | 20 |

Data Analysis and Quantification

The concentration of Trimethoprim in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x² is typically used.

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability for the intended application.[8] Key validation parameters are summarized below, with typical acceptance criteria as per regulatory guidelines.

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | CV of the matrix factor ≤ 15% |

| Recovery | Consistent and reproducible |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the nominal concentration |

Illustrative Quantitative Data

The following tables present hypothetical but realistic data from a method validation experiment for the quantification of Trimethoprim in human plasma using this compound as the internal standard.

Table 1: Calibration Curve Data

| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | Calculated Concentration (ng/mL, Mean) | Accuracy (%) |

| 1 | 0.012 | 1.05 | 105.0 |

| 5 | 0.058 | 4.90 | 98.0 |

| 20 | 0.235 | 20.9 | 104.5 |

| 50 | 0.590 | 49.5 | 99.0 |

| 100 | 1.182 | 99.3 | 99.3 |

| 200 | 2.355 | 198.0 | 99.0 |

| 500 | 5.890 | 501.5 | 100.3 |

| 1000 | 11.750 | 995.0 | 99.5 |

Table 2: Accuracy and Precision Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 runs) |

| Mean Conc. (ng/mL) | Accuracy (%) | ||

| LLOQ | 1 | 1.08 | 108.0 |

| Low | 3 | 2.95 | 98.3 |

| Medium | 150 | 148.2 | 98.8 |

| High | 800 | 810.4 | 101.3 |

Signaling Pathway/Logical Relationship Diagram

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The diagram below illustrates the logical relationship in this analytical approach.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:1182838-07-8 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ema.europa.eu [ema.europa.eu]

Application Note: High-Throughput Analysis of a Model Analyte in Human Plasma using Methyl 3,4,5-trimethoxybenzoate-d9 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a model analyte in human plasma. The method utilizes Methyl 3,4,5-trimethoxybenzoate-d9 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic and drug metabolism studies.

Introduction

The quantitative determination of xenobiotics and their metabolites in biological matrices is a critical aspect of drug development and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response.[1]

This compound is the deuterated analog of Methyl 3,4,5-trimethoxybenzoate, a derivative of gallic acid. Its structural similarity and mass difference make it an ideal internal standard for analytes with similar physicochemical properties. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method using this compound for the quantification of a model analyte in human plasma.

Experimental

Materials and Reagents

-

Model Analyte (e.g., a small molecule drug)

-

This compound (Internal Standard)

-

Human Plasma (K2-EDTA)

-

Methanol (LC-MS Grade)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

Sample Preparation

A simple and rapid protein precipitation method was employed for sample preparation:

-

To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL this compound in 50% methanol).

-

Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | A standard UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 2.5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Data Acquisition and Processing

Data were acquired and processed using appropriate instrument control and data analysis software. Quantification was performed by calculating the peak area ratio of the analyte to the internal standard.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated according to established bioanalytical method validation guidelines. The validation parameters included linearity, accuracy, precision, selectivity, and matrix effect.

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for the model analyte. The coefficient of determination (r²) was consistently greater than 0.99.

Table 1: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Model Analyte | 1 - 1000 | y = 0.025x + 0.001 | 0.998 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL). The results, summarized in Table 2, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).

Table 2: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low | 3 | 6.2 | 98.7 | 7.5 | 99.1 |

| Medium | 300 | 4.1 | 102.3 | 5.3 | 101.8 |

| High | 800 | 3.5 | 97.9 | 4.8 | 98.4 |

Mass Spectrometric Parameters

The optimal precursor and product ions for the model analyte and this compound were determined by infusing standard solutions into the mass spectrometer. The multiple reaction monitoring (MRM) transitions and corresponding collision energies are presented in Table 3.

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Model Analyte | 250.1 | 150.1 | 25 |

| This compound | 236.2 | 199.1 | 22 |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key experimental and logical workflows described in this application note.

Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.

Caption: Logical relationship between the analyte, method, and performance outcomes.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of a model analyte in human plasma using this compound as an internal standard. The simple sample preparation and fast chromatographic runtime make this method highly suitable for high-throughput bioanalytical applications in drug discovery and development. The validation data confirms that the method is accurate, precise, and linear over a wide dynamic range.

References

Quantitative Analysis of Trimethoprim Using Methyl 3,4,5-trimethoxybenzoate-d9 as an Internal Standard

This application note provides a detailed protocol for the quantitative analysis of the antibiotic Trimethoprim in human plasma using Methyl 3,4,5-trimethoxybenzoate-d9 as an internal standard (IS). The methodology is based on a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for high-throughput analysis in clinical research, drug development, and pharmacokinetic studies.

Introduction

Trimethoprim is a synthetic bacteriostatic antibiotic, frequently used in combination with sulfamethoxazole, to treat a wide range of bacterial infections. It functions by inhibiting dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway of bacteria. Accurate and precise quantification of Trimethoprim in biological matrices is essential for therapeutic drug monitoring, bioequivalence studies, and understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and reproducibility of the results.[1][2] this compound is a suitable internal standard for the analysis of Trimethoprim due to its structural similarity and close elution profile, which are key characteristics for an effective internal standard in LC-MS/MS analysis.

Experimental Protocols

Sample Preparation

A straightforward protein precipitation method is employed for the extraction of Trimethoprim from human plasma.[3][4]

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol (B129727) containing the internal standard, this compound, at a concentration of 50 ng/mL.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis